molecular formula C12H18O2 B8380723 2-Cyclopentyl-3-methoxy-cyclohex-2-enone

2-Cyclopentyl-3-methoxy-cyclohex-2-enone

Cat. No.: B8380723
M. Wt: 194.27 g/mol
InChI Key: SUSMKQMRABXPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-3-methoxy-cyclohex-2-enone is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-cyclopentyl-3-methoxycyclohex-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-14-11-8-4-7-10(13)12(11)9-5-2-3-6-9/h9H,2-8H2,1H3

InChI Key

SUSMKQMRABXPDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)CCC1)C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-cyclopentyl-3-methoxycyclohex-3-en-1-one (4.3 g) in dry THF (120 mL), sodium methoxide (1.1 g) was added in portions at room temperature. After stirring the reaction mixture at room temperature for 1.5 hours, cooled in an ice bath, and neutralized with sodium hydrogen phosphate solution. The organic layer was separated, aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic extract was washed with brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the resulting product was purified on a column of silica gel (Hex:EtOAc) to give the title compound as yellow liquid (2.82 g, 65.5%). 1H NMR (CDCl3): δ 1.25–1.8 (m, 8H, 4×CH2), 1.96 (m, 2H, CH2), 2.36 (t, 2H, CH2), 2.56 (t, 2H, CH2), 3.22 (m, 1H, CH), 3.79 (s, 3H, OCH3).
Name
2-cyclopentyl-3-methoxycyclohex-3-en-1-one
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
sodium hydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65.5%

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